N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride

Descripción general

Descripción

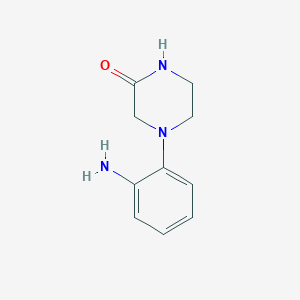

“N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride” likely refers to a compound that contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The tert-butyl group and the acetamide group attached to the piperazine ring could potentially influence the compound’s solubility, stability, and biological activity.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and various types of cycloaddition reactions . The specific reactions that this compound can undergo would depend on the exact structure and the reaction conditions.Aplicaciones Científicas De Investigación

Synthesis of N-Heterocycles

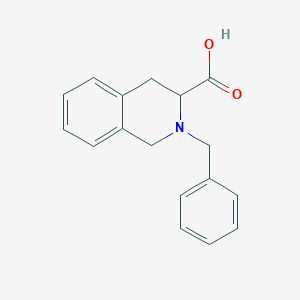

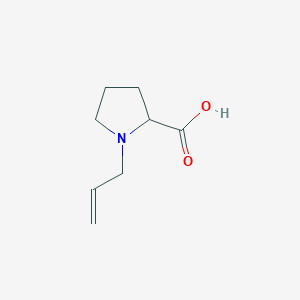

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound serves as a precursor in the formation of complex piperidines, pyrrolidines, and azetidines . These heterocyclic compounds have diverse applications ranging from medicinal chemistry to material science.

Asymmetric Synthesis

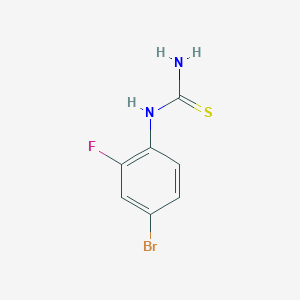

The compound is involved in asymmetric synthesis processes to create chiral molecules. Chiral sulfinamides derived from N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride are used as chiral auxiliaries to induce stereoselectivity, which is crucial for producing compounds with desired pharmacological properties .

Reducing Agent in Synthesis

In various synthetic pathways, N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride acts as a reducing agent. It helps in the reduction of other compounds and facilitates the synthesis of complex molecules with multiple applications in chemical research .

Biochemical Studies

This compound is employed in biochemical studies to understand the interaction of drugs with biological systems. It can be used to modify peptides and proteins, thereby altering their function and stability for experimental purposes .

Physiological Research

N-(tert-butyl)-2-piperazin-1-ylacetamide dihydrochloride: is used in physiological research to study the effects of various biochemical compounds on living organisms. It can act as a modulator of biological pathways, providing insights into the mechanisms of diseases .

Development of Therapeutics

The compound’s role in the synthesis of N-heterocycles makes it valuable in the development of new therapeutics. It is used to create molecules that can interact with biological targets, leading to the discovery of new drugs .

Mecanismo De Acción

Target of Action

Related compounds have shown activity against various fungal pathogens, including multidrug-resistant candida species .

Mode of Action

Similar compounds have been found to inhibit the formation of yeast to mold and ergosterol formation, which is crucial for the cell membrane structure of fungi . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the pathogens.

Biochemical Pathways

The compound’s interaction with its targets affects the ergosterol biosynthesis pathway, a critical component of fungal cell membranes . By inhibiting this pathway, the compound disrupts the integrity of the cell membrane, leading to the death of the pathogen.

Pharmacokinetics

Related compounds have been analyzed for their admet properties .

Result of Action

The result of the compound’s action is the inhibition of fungal growth and proliferation. It achieves this by disrupting the ergosterol biosynthesis pathway, leading to the death of the pathogen .

Propiedades

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;;/h11H,4-8H2,1-3H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBNGRMRFXBUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)